molecular formula C13H22N4O2 B7910502 isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1206969-26-7

isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B7910502
CAS No.: 1206969-26-7
M. Wt: 266.34 g/mol
InChI Key: ODWLMVRVNRAFIK-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound that features a piperidine ring, a pyrazole ring, and an isopropyl ester group. This compound is of interest due to its potential applications in medicinal chemistry and drug development. The presence of both piperidine and pyrazole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

Uniqueness

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

propan-2-yl 4-[4-(aminomethyl)pyrazol-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-10(2)19-13(18)16-5-3-12(4-6-16)17-9-11(7-14)8-15-17/h8-10,12H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWLMVRVNRAFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146800
Record name 1-Methylethyl 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-26-7
Record name 1-Methylethyl 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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